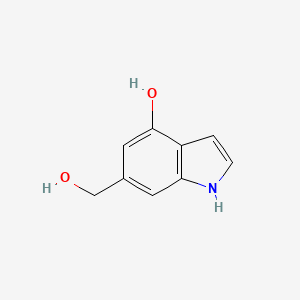

6-(Hydroxymethyl)-1H-indol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-3-8-7(1-2-10-8)9(12)4-6/h1-4,10-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJSRSYVBBEGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633059 | |

| Record name | 6-(Hydroxymethyl)-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-38-8 | |

| Record name | 6-(Hydroxymethyl)-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Indole Nucleus in Organic and Medicinal Chemistry

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. finetechnology-ind.combldpharm.com This structural motif is not merely a synthetic curiosity but a privileged scaffold found in a vast array of naturally occurring and synthetically designed molecules with profound biological activities. finetechnology-ind.comchem960.com Its prevalence in nature is exemplified by the essential amino acid tryptophan, which serves as a biosynthetic precursor to a multitude of indole-containing secondary metabolites. finetechnology-ind.com

The unique electronic properties of the indole ring, characterized by its electron-rich nature, allow it to participate in various chemical reactions and to interact with biological targets through hydrogen bonding and π-stacking interactions. hxchem.net This versatility has made the indole scaffold a frequent feature in the development of therapeutic agents across numerous disease areas. chem960.com Marketed drugs containing the indole core address a wide spectrum of conditions, including cancer, microbial infections, inflammation, and neurological disorders. chem960.combldpharm.com The ability to readily modify the indole ring at various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the creation of extensive compound libraries for drug discovery. finetechnology-ind.com

Significance of Hydroxylated Indole Derivatives in Chemical Biology

The introduction of hydroxyl (-OH) groups onto the indole (B1671886) scaffold gives rise to hydroxylated indole derivatives, a subclass with heightened importance in chemical biology. Hydroxylation can significantly alter the physicochemical properties of the parent indole, influencing its solubility, polarity, and, most critically, its biological activity. The position of the hydroxyl group on the indole ring can dramatically impact its interaction with biological macromolecules. researchgate.net

A prime example of the significance of indole hydroxylation is serotonin (B10506) (5-hydroxytryptamine), a crucial neurotransmitter in the central nervous system. finetechnology-ind.com The hydroxyl group is also a key feature in many other bioactive natural products and synthetic compounds. In drug design, hydroxylated indoles are of great interest as they can mimic the interactions of tyrosine in protein binding sites and can also serve as handles for further chemical modifications. The synthesis of specifically hydroxylated indoles, such as 4-hydroxyindoles and 6-hydroxyindoles, is an active area of research, with various synthetic strategies being developed to achieve regioselective hydroxylation. researchgate.netchimicatechnoacta.ruactascientific.com The presence of a hydroxyl group can facilitate the formation of crucial hydrogen bonds with enzyme active sites or receptors, thereby enhancing the potency and selectivity of a drug candidate.

Spectroscopic and Advanced Structural Elucidation of 6 Hydroxymethyl 1h Indol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms.

¹H NMR spectroscopy provides crucial information about the number of different types of protons in a molecule and their neighboring protons. In a typical ¹H NMR spectrum of an indole (B1671886) derivative, the proton on the nitrogen (N-H) of the indole ring often appears as a broad singlet at a downfield chemical shift, for instance, around 12.30 ppm. youtube.com The protons on the aromatic portion of the indole ring and the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns.

For instance, the proton at position 2 of the indole ring typically shows a singlet around 8.45 ppm. youtube.com Protons on the benzene ring, such as at positions 4, 5, 6, and 7, will show splitting patterns (e.g., doublet of doublets) due to coupling with adjacent protons. The coupling constants (J-values) provide information about the relative positions of these protons (ortho, meta, or para). For example, a proton at position 4 might show a doublet of doublets due to coupling with the proton at position 5 (ortho-coupling) and the proton at position 6 (meta-coupling), with typical J-values of around 6.8 Hz and 2.4 Hz, respectively. youtube.com The protons of the hydroxymethyl group (-CH₂OH) would appear as a distinct signal, and its coupling with the adjacent hydroxyl proton can sometimes be observed, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 6-(Hydroxymethyl)-1H-indol-4-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H1 (N-H) | ~8.1 | br s | - |

| H2 | ~7.2 | t | J = 2.5 |

| H3 | ~6.5 | dd | J = 2.5, 1.0 |

| H5 | ~6.8 | d | J = 1.5 |

| H7 | ~6.9 | d | J = 1.5 |

| -CH₂OH | ~4.7 | s | - |

| -OH (at C4) | ~5.0 | s | - |

| -OH (at C6) | ~4.8 | t | J = 5.5 |

Note: This is a predicted table and actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Aromatic carbons in the indole ring typically resonate in the range of 100-140 ppm. rsc.org For example, C-2 and C-3 of the indole ring will have characteristic chemical shifts, with C-2 generally appearing more downfield than C-3. mdpi.com The carbon atom attached to the hydroxyl group (C-4) and the carbon of the hydroxymethyl group (C-6) will be deshielded and appear at a lower field compared to other aromatic carbons. The carbon of the hydroxymethyl group (-CH₂OH) itself will resonate in the aliphatic region, typically around 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~124 |

| C3 | ~102 |

| C3a | ~125 |

| C4 | ~150 |

| C5 | ~105 |

| C6 | ~138 |

| C7 | ~110 |

| C7a | ~130 |

| -CH₂OH | ~65 |

Note: This is a predicted table and actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. science.gov

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. youtube.com It is invaluable for tracing out the spin systems within the molecule, for example, identifying the sequence of protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is crucial for piecing together the different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, even if they are not directly coupled. It is particularly useful for determining the stereochemistry and conformation of the molecule.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the indole ring. wikipedia.org The chemical shift of the ¹⁵N nucleus is sensitive to factors such as hybridization, the presence of lone pairs, and participation in hydrogen bonding. wikipedia.org For indole and its derivatives, the ¹⁵N chemical shift typically falls within a specific range. science-and-fun.de This technique can also be used to study tautomeric equilibria, where a proton can exist on different nitrogen atoms in heterocyclic systems. wikipedia.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the exact molecular formula of this compound, which is C₉H₉NO₂. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with high confidence. This is a critical step in the definitive identification of a new or synthesized compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds within the molecule. For this compound, the expected characteristic vibrations would arise from its hydroxyl, hydroxymethyl, and indole functional groups.

A detailed experimental IR spectrum for this compound is not available. However, based on the known absorption ranges for its functional groups, a predicted IR data table can be conceptualized.

Predicted IR Spectral Data for this compound

| Functional Group | Expected Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |

| O-H (Alcohol) | Stretching | 3500-3200 | Strong, Broad |

| N-H (Indole) | Stretching | 3400-3300 | Moderate |

| C-H (Aromatic) | Stretching | 3100-3000 | Moderate |

| C-H (Aliphatic) | Stretching | 2960-2850 | Moderate |

| C=C (Aromatic) | Stretching | 1620-1550 | Moderate to Weak |

| C-O (Alcohol) | Stretching | 1260-1050 | Strong |

| C-N (Indole) | Stretching | 1335-1250 | Moderate |

Note: This table is predictive and not based on experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The indole ring system in this compound constitutes the primary chromophore. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones.

Specific experimental UV-Vis absorption maxima (λmax) for this compound have not been reported. The electronic transitions would be influenced by the indole nucleus and the auxochromic effects of the hydroxyl and hydroxymethyl substituents.

Predicted UV-Vis Spectral Data for this compound

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Ethanol | ~270-290 | π → π |

| Methanol | ~270-290 | π → π |

Note: This table is predictive and not based on experimental data for this compound. The exact λmax values can vary depending on the solvent and the electronic environment of the chromophore.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

A search of crystallographic databases reveals that a crystal structure for this compound has not been determined or is not publicly available. Therefore, no experimental data on its solid-state architecture or absolute configuration can be provided.

Computational and Theoretical Studies on 6 Hydroxymethyl 1h Indol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityrsc.org

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.net For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31+G(d,p), are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features. researchgate.net These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Frontier Molecular Orbital (HOMO/LUMO) Analysisrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

For a molecule like 6-(Hydroxymethyl)-1H-indol-4-ol, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would be distributed over the aromatic system. The specific energies of these orbitals for this compound would require dedicated DFT calculations. However, based on general principles for substituted indoles, the introduction of hydroxyl and hydroxymethyl groups would influence the energy levels of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Indole Derivative

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is illustrative for a generic indole derivative and not specific to this compound. Actual values would require specific calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable visualization tool derived from DFT calculations. It illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and hydroxymethyl groups and the nitrogen atom of the indole ring, indicating these as sites susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and NH groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Stabilityrsc.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.comtandfonline.comnih.gov For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can provide insights into its conformational preferences and stability in different environments (e.g., in a solvent or interacting with a biological target). tandfonline.com By simulating the molecule's trajectory, researchers can identify low-energy conformations and understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its shape and stability. rsc.org Studies on other indole derivatives have successfully used MD simulations to understand their stable binding in protein active sites. tandfonline.comtandfonline.commdpi.comnih.gov

In Silico Prediction of Reactivity and Selectivity Profiles

Furthermore, computational models can predict the most likely sites for various chemical reactions. For instance, the regioselectivity of electrophilic substitution on the indole ring can be predicted by analyzing the calculated atomic charges and Fukui functions, which indicate the most nucleophilic positions. Similarly, the reactivity of the hydroxymethyl and hydroxyl groups can be assessed.

Quantum Chemical Property Calculationsrsc.org

Beyond electronic structure and reactivity, quantum chemical calculations can predict a wide array of molecular properties. researchgate.netnih.govresearchgate.net These calculations provide valuable data that can be correlated with experimental observations. For this compound, these properties would include:

Polarizability: This property describes how easily the electron cloud of the molecule can be distorted by an external electric field.

Vibrational Frequencies: Calculated infrared (IR) spectra can be compared with experimental data to confirm the structure of the synthesized compound. The calculations can help assign specific vibrational modes to the observed absorption bands. nih.gov

Table 2: Calculated Quantum Chemical Properties for a Hypothetical Indole Derivative

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.5 |

| Polarizability (a.u.) | 150 |

| Ionization Potential (eV) | 7.9 |

| Electron Affinity (eV) | 0.5 |

Note: This data is for a hypothetical indole derivative and serves for illustrative purposes only.

Synthesis and Exploration of Derivatives and Analogues of 6 Hydroxymethyl 1h Indol 4 Ol

Design Principles for Structural Modification

The design of new analogues of 6-(hydroxymethyl)-1H-indol-4-ol is guided by established medicinal chemistry principles, primarily focusing on the strategic modification of its key functional groups: the phenolic hydroxyl group, the hydroxymethyl group, and the indole (B1671886) core itself. These modifications aim to systematically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn can influence its reactivity and potential for biological interactions.

A core strategy in the design of novel analogues is the concept of bioisosteric replacement . drughunter.comcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar spatial and electronic characteristics, with the goal of enhancing desired properties while minimizing undesirable ones. drughunter.com For the phenolic hydroxyl group at the 4-position, a primary driver for its replacement is its potential susceptibility to phase II metabolism, where enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can lead to rapid clearance from the body. biologyinsights.com Bioisosteric replacements for phenols can include acidic heterocycles like 1H-tetrazole or N-acyl sulfonamides, which can mimic the acidic proton and hydrogen bonding capabilities of the phenol (B47542). biologyinsights.comresearchgate.net Non-acidic replacements that preserve hydrogen bonding potential are also considered. biologyinsights.com

Similarly, the hydroxymethyl group at the C6 position is a key site for modification. Its hydrogen-bonding capabilities can be crucial for target engagement. Bioisosteric replacements for a hydroxymethyl group can include groups like a difluoromethyl (CF2H) moiety, which can act as a hydrogen bond donor. cambridgemedchemconsulting.com Other strategies involve converting the alcohol to an ether or an ester to modulate polarity and steric bulk.

Synthetic Pathways to Novel Analogues

The synthesis of novel analogues of this compound can be approached through either modification of the parent compound or de novo synthesis using established indole-forming reactions.

Classic indole syntheses like the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis are powerful tools for constructing the indole core with desired substituents. wikipedia.orgwikipedia.orgresearchgate.netquimicaorganica.orgthermofisher.combyjus.comrsc.orgyoutube.com The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, is highly versatile. wikipedia.orgthermofisher.combyjus.comrsc.orgyoutube.com The Leimgruber-Batcho synthesis, proceeding from an o-nitrotoluene, offers high yields and mild reaction conditions, making it popular in industrial applications. wikipedia.orgresearchgate.netdurham.ac.uk More modern methods, such as palladium-catalyzed cross-coupling reactions, provide efficient routes to functionalized indoles. nih.govrsc.orgwikipedia.orgacs.org

Modifications at the Hydroxymethyl Group

The hydroxymethyl group at the C6 position is a versatile handle for introducing structural diversity. Standard organic transformations can be employed to create a range of analogues.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of selective oxidizing agents. For instance, manganese dioxide is a common reagent for the oxidation of benzylic alcohols to aldehydes. researchgate.net

Etherification: Conversion of the hydroxymethyl group to an ether can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This modification allows for the introduction of a wide range of alkyl and aryl groups, thereby tuning the lipophilicity and steric profile of the molecule.

Esterification: Esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) can introduce a variety of acyl groups. These esters can act as prodrugs or serve to modulate the compound's properties.

Replacement with Bioisosteres: The hydroxymethyl group can be replaced with bioisosteric groups. For example, conversion to a difluoromethyl group can be achieved through a multi-step sequence involving oxidation, fluorination, and reduction.

Substitutions on the Indole Ring System

The indole ring offers several positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

Electrophilic Substitution: The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide powerful methods for introducing carbon-carbon bonds at various positions on the indole ring, provided a suitable halide is present. rsc.orgacs.orgacs.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups.

N-Substitution and Ring Annulation Strategies

Modification at the N1 position of the indole ring and the construction of additional fused rings offer further avenues for creating novel analogues.

N-Substitution: The indole nitrogen can be readily alkylated or arylated. rsc.orgnih.govmdpi.com N-alkylation can be achieved using alkyl halides in the presence of a base. rsc.orgmdpi.com N-arylation is often accomplished using copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govsciengine.com

Ring Annulation: The construction of additional rings fused to the indole core can lead to more rigid and structurally complex analogues. Ring annulation strategies can involve intramolecular cyclizations of appropriately functionalized precursors. acs.orgrsc.orgresearchgate.netacs.org For example, an intramolecular Heck reaction of an N-allyl-2-bromoindole derivative can lead to the formation of a new five-membered ring.

Comparative Studies of Chemical Reactivity and Stability Among Analogues

The introduction of different functional groups into the this compound scaffold is expected to have a significant impact on the chemical reactivity and stability of the resulting analogues.

The electronic nature of the substituents on the indole ring will influence its nucleophilicity. Electron-donating groups will enhance the reactivity of the indole ring towards electrophiles, while electron-withdrawing groups will decrease it. The stability of the hydroxymethyl group can also be affected. For instance, the presence of electron-withdrawing groups on the aromatic ring can increase the acidity of the benzylic protons, potentially making the compound more susceptible to oxidation.

The stability of the phenolic hydroxyl group is another important consideration. Analogues where the phenol is replaced by a more metabolically stable bioisostere are expected to exhibit greater stability in biological systems. biologyinsights.com

The following table provides a hypothetical comparison of the expected reactivity and stability of different classes of analogues:

| Analogue Class | Modification | Expected Impact on Reactivity | Expected Impact on Stability |

| I | Oxidation of hydroxymethyl to aldehyde | Increased reactivity towards nucleophiles | Decreased stability, prone to further oxidation |

| II | Etherification of hydroxymethyl group | Decreased polarity, altered steric hindrance | Generally stable |

| III | Halogenation at C3 | Decreased nucleophilicity of the indole ring | Generally stable |

| IV | N-alkylation | Increased lipophilicity, may alter conformation | Generally stable |

| V | Phenol replacement with 1H-tetrazole | Altered acidity and hydrogen bonding | Increased metabolic stability |

Structural Correlations with Bio-Oriented Research Parameters (Pre-Clinical)

The structural modifications described above are designed to systematically probe the structure-activity relationships (SAR) of this compound analogues in a preclinical research setting. unimib.it The indole scaffold is a privileged structure in medicinal chemistry, with numerous indole derivatives exhibiting a wide range of biological activities, including as kinase inhibitors. nih.govacs.orgacs.org

The phenolic hydroxyl and hydroxymethyl groups are key features that can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov Modification of these groups can therefore have a profound effect on binding affinity and biological activity. For example, in the context of kinase inhibition, these groups could interact with key amino acid residues in the ATP binding site. nih.gov

The following table outlines hypothetical structural correlations with preclinical research parameters:

| Modification | Potential Impact on Bio-Oriented Research Parameters |

| Esterification of hydroxymethyl group | May act as a prodrug, improving bioavailability. |

| Replacement of phenol with bioisostere | Can enhance metabolic stability and oral bioavailability. biologyinsights.com |

| Introduction of bulky groups at C3 | May improve selectivity for a specific biological target. |

| N-arylation | Can introduce new interaction points with the target and modulate ADME properties. nih.gov |

| Ring annulation | Creates a more rigid scaffold, which can lead to higher binding affinity and selectivity. |

Biochemical Significance and Molecular Mechanisms of 6 Hydroxymethyl 1h Indol 4 Ol in Vitro Studies

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 4-hydroxyindole (B18505) moiety, the core of 6-(hydroxymethyl)-1H-indol-4-ol, is a recognized privileged scaffold in medicinal chemistry. This status is conferred due to its recurrence in bioactive molecules and its capacity to serve as a versatile template for the design of ligands for multiple targets. nih.govresearchgate.net Its utility is analogous to other privileged heterocyclic systems, such as the 4-hydroxy-2-quinolinone scaffold, which is also a focal point for the development of new drugs with a wide range of pharmacological properties. mdpi.com The indole (B1671886) nucleus is a key component of many alkaloids and is fundamental to the structure of the essential amino acid tryptophan, underscoring its deep-seated role in biological systems. nih.gov

Design of Lead Compounds and Scaffold Hopping

The design of novel lead compounds often relies on established scaffolds that have proven biological relevance. Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold to discover novel compounds with improved properties. nih.govnih.gov This approach aims to identify new chemical entities that retain the key pharmacophoric features required for biological activity while offering advantages in terms of potency, selectivity, or pharmacokinetic profiles. nih.govonlinescientificresearch.com

While direct examples of scaffold hopping originating from this compound are not extensively documented, the principle has been successfully applied to structurally related scaffolds. For instance, a scaffold hopping strategy was employed to develop potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes based on a 4-hydroxy-dipyridine framework. kci.go.krresearchgate.net This demonstrates the value of the '4-hydroxy' feature on a heterocyclic ring system in guiding the design of new lead compounds. The 4-hydroxyindole scaffold provides a robust platform for such modifications, allowing medicinal chemists to explore new chemical space while maintaining crucial interactions with the target protein. youtube.com

Biomolecular Mimicry and Fragment-Based Drug Design

Fragment-based drug design (FBDD) has emerged as a powerful methodology for the identification of new drug candidates. nih.gov This approach begins by screening libraries of small, low-complexity molecules, or "fragments," for weak binding to a biological target. nih.govnih.gov The indole scaffold is a frequent starting point in such fragment-based screening campaigns due to its favorable binding properties. researchgate.net

The structural motifs of this compound are highly relevant to FBDD. The "6-(hydroxymethyl)" group, in particular, has been shown to be a valuable fragment in the design of enzyme inhibitors. In a notable example, derivatives containing a 6-(hydroxymethyl)pyrazolopyrimidine fragment were developed as potent and selective inhibitors of Dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net This highlights the potential of the hydroxymethyl group at the 6-position to engage in key interactions within an enzyme's active site. The 4-hydroxyindole portion of the molecule can act as a biomimetic element, mimicking the structure of endogenous ligands or occupying binding pockets that recognize hydroxylated aromatic rings.

Biosynthetic Considerations and Natural Product Analogues

The 4-hydroxyindole scaffold is present in several natural products, indicating its biosynthetic accessibility in various organisms. A prominent example is the tryptamine (B22526) alkaloid psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychoactive compound found in various mushroom species. researchgate.netwikipedia.org The synthesis of psilocin can be achieved starting from 4-hydroxyindole, underscoring the close chemical relationship. wikipedia.org

Another class of bioactive natural products containing the indole scaffold are the topsentins, which are bis-indolyl-imidazoles isolated from marine sponges. researchgate.net These compounds exhibit significant antiviral and antitumor properties, further cementing the importance of the indole nucleus in naturally occurring therapeutic agents. researchgate.netchimicatechnoacta.ru Although the specific biosynthetic pathway for this compound has not been detailed, it is plausible that it could arise from pathways related to indole alkaloid biosynthesis, likely involving hydroxylation and functionalization of an indole precursor derived from tryptophan.

Molecular Interaction Profiling (In Vitro)

The 4-hydroxyindole scaffold and its derivatives have been the subject of numerous in vitro studies to characterize their interactions with various biological targets at the molecular level. These investigations have revealed a range of activities, from enzyme inhibition to receptor binding, providing a basis for their therapeutic potential.

Enzyme Binding and Inhibition Mechanisms

In vitro enzymatic assays have demonstrated that compounds featuring the 4-hydroxyindole or related scaffolds can act as effective enzyme inhibitors against a variety of targets. The parent compound, 4-hydroxyindole, has been shown to inhibit the fibrillization of amyloid-β peptides, a process implicated in Alzheimer's disease, with a half-maximal inhibitory concentration (IC₅₀) of approximately 85 μM. medchemexpress.com

Derivatives built upon related heterocyclic systems have also shown significant inhibitory potential. For instance, compounds based on a 4-hydroxy-2-quinolinone scaffold have demonstrated inhibition of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways, with IC₅₀ values in the low micromolar range. mdpi.com Furthermore, a series of compounds incorporating a 6-(hydroxymethyl)pyrazolopyrimidine moiety displayed potent inhibition of Dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. nih.govresearchgate.net These inhibitors showed high potency, with IC₅₀ values reaching the nanomolar range, and also exhibited good selectivity against related enzymes like DPP-8 and DPP-9. nih.govresearchgate.net

| Compound/Scaffold | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| 4-Hydroxyindole | Amyloid-β Fibrillization | ~85 μM | medchemexpress.com |

| 4-Hydroxy-2-quinolinone derivatives | Soybean Lipoxygenase (LOX) | 10 μM | mdpi.com |

| 6-(Hydroxymethyl)pyrazolopyrimidine derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 21.4 - 59.8 nM | nih.govresearchgate.net |

Receptor Interaction Studies at the Molecular Level

The 4-hydroxyindole scaffold is also adept at interacting with various receptors, a property that has been extensively explored through in vitro binding assays. The indole nucleus is a well-established recognition element for G-protein coupled receptors (GPCRs), binding to conserved pockets within this large family of transmembrane proteins. nih.goveurekaselect.com

Specific studies have quantified the binding affinities of 4-hydroxyindole derivatives to particular receptors. For example, bis-indole compounds featuring a 4-hydroxyl group have been identified as dual ligands for the Nuclear Receptors NR4A1 and NR4A2. mdpi.com Fluorescence-based binding assays revealed that these compounds bind to the ligand-binding domains of both receptors with dissociation constants (KD) in the low micromolar range. mdpi.com In another study, derivatives of the related indolin-2-one scaffold were synthesized and found to bind with high affinity and selectivity to the dopamine (B1211576) D4 receptor, with inhibitor constants (Ki) as low as 0.5 nM. nih.gov

| Compound/Scaffold | Target Receptor | Binding Affinity (KD / Ki) | Reference |

|---|---|---|---|

| Bis-indole (4-hydroxyl analogs) | Nuclear Receptor 4A1 (NR4A1) | 1.3 - 133 μM (KD) | mdpi.com |

| Bis-indole (4-hydroxyl analogs) | Nuclear Receptor 4A2 (NR4A2) | 2.2 - 79 μM (KD) | mdpi.com |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | Dopamine D4 Receptor | 0.5 nM (Ki) | nih.gov |

Modulation of Cellular Pathways (Molecular Basis)finetechnology-ind.com

Extensive literature searches did not yield specific in vitro studies detailing the modulation of cellular pathways by the chemical compound this compound. While research into the broader class of indole derivatives has revealed various biological activities, including the inhibition of enzymes such as tyrosinase, which is crucial in melanin (B1238610) synthesis, direct evidence and detailed molecular mechanisms for this compound are not presently available in the reviewed scientific literature.

The potential for indole derivatives to interact with cellular signaling pathways is an active area of research. Studies on various substituted indoles have demonstrated their capacity to influence pathways related to inflammation, cancer progression, and pigmentation. nih.gov However, the specific effects of the hydroxymethyl group at the 6-position and the hydroxyl group at the 4-position of the indole ring in this particular compound have not been elucidated in the context of cellular pathway modulation.

Consequently, there is a lack of data to construct detailed research findings or interactive data tables regarding the molecular basis of action for this compound. Further investigation is required to characterize its biochemical significance and to understand how it may influence cellular functions at a molecular level.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis and Stereocontrol

The synthesis of indole (B1671886) derivatives with high enantiomeric purity is a critical goal in medicinal chemistry. researchgate.net While methods for producing 4- and 6-hydroxyindoles exist, such as the modified Bischler reaction, future efforts must focus on developing asymmetric variants to control the stereochemistry of substituents. researchgate.net For 6-(Hydroxymethyl)-1H-indol-4-ol, the development of catalytic asymmetric methods for the C-H functionalization of the indole core represents a significant frontier. researchgate.net Such methods would allow for the direct and controlled introduction of the hydroxymethyl group and other functionalities.

A key challenge lies in the remote stereocontrol at the C6 position of the indole ring. Recent breakthroughs in synergistic dual catalysis, employing a chiral phosphoric acid and a metal salt under visible light, have shown promise for the C6-functionalization of other indoles. nih.gov Adapting these light-induced, one-pot reactions could enable the de novo synthesis of enantioenriched this compound and its derivatives with high yields and excellent enantioselectivity. nih.gov Furthermore, exploring biocatalysis, using enzymes to catalyze reactions, offers a green and highly selective alternative for producing enantiopure indole compounds. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern medicinal chemistry, accelerating the discovery and optimization of novel therapeutic agents. unito.itnih.gov For this compound, these computational approaches offer several promising research directions. Generative de novo design, using deep neural network architectures, can propose novel analogues with optimized properties, such as enhanced biological activity, better pharmacokinetic profiles, or improved synthetic accessibility. unito.it

Starting with the core scaffold of this compound, AI models can explore vast chemical space to identify new derivatives. nih.gov These models can be trained on existing data sets of indole compounds to predict structure-activity relationships (SAR). For instance, leveraging the known neuroprotective effects of hydroxyindoles, ML algorithms could predict modifications to the this compound structure that would maximize this activity. nih.gov AI can also aid in retrosynthetic analysis, proposing efficient and cost-effective synthesis pathways for newly designed compounds, a critical step in translating in silico discoveries into tangible molecules.

Development of Novel Analytical Techniques for Structural and Mechanistic Studies

A thorough understanding of the structure and reaction mechanisms of this compound is fundamental to its development. While standard techniques like NMR, FT-IR, and X-ray diffraction are essential for basic characterization, future research will benefit from the application of more advanced analytical methods.

Computational tools, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, vibrational frequencies, and other physicochemical properties. Comparing these theoretical calculations with experimental data provides a powerful method for structural validation. For mechanistic elucidation, especially in the context of its synthesis or biological action, novel approaches are needed. For example, the use of electrochemical techniques, such as voltammetry, has been proposed to investigate the redox steps in the formation of related N-hydroxyindoles, and similar methods could be employed to study the mechanistic pathways involving this compound. Time-dependent DFT (TD-DFT) can also be used to analyze its spectral properties and potential for applications in materials science, such as in non-linear optics.

Expanding the Scope of Bio-Oriented Research for Mechanistic Elucidation

Recent studies have highlighted the therapeutic potential of hydroxyindoles, particularly in the context of neurodegenerative diseases. nih.gov Research has shown that hydroxyindoles can act as inhibitors of ferroptosis, a form of regulated cell death implicated in conditions like Alzheimer's and Parkinson's disease. nih.gov This provides a fertile ground for future bio-oriented research on this compound.

A comparative study on different hydroxyindole isomers revealed that 6-hydroxyindole (B149900) (6-HI) demonstrates a protective effect against ferroptosis in neuronal cultures and specifically increases glutathione (B108866) levels. nih.gov A crucial future direction will be to investigate whether the presence of the hydroxymethyl group in this compound modifies this activity. It is essential to determine if this derivative retains or even enhances the neuroprotective properties of its parent compound, 6-hydroxyindole.

The following table summarizes the findings on the neuroprotective effects of various hydroxyindoles, providing a basis for future comparative studies involving this compound.

| Compound | Potency Ranking in Inhibiting Ferroptosis | Specific Mechanistic Insight |

| 3-Hydroxyindole (3-HI) | Most Potent | Strong protection against various ferroptosis inducers. nih.gov |

| 7-Hydroxyindole (7-HI) | Second Most Potent | Effective inhibitor of ferroptosis. nih.gov |

| 6-Hydroxyindole (6-HI) | Third Most Potent | Specifically increases glutathione levels. nih.gov |

| 5-Hydroxyindole (5-HI) | Fourth Most Potent | Less effective than 3-, 6-, and 7-HI. nih.gov |

This table is based on data from a study on the role of hydroxyindoles in protecting neuronal cultures from ferroptosis. nih.gov

Future research should employ a range of bio-analytical techniques to elucidate the mechanism of action. nih.gov This includes cytotoxicity assays, measurement of intracellular glutathione and ATP levels, and radical-trapping antioxidant assays to build a comprehensive biological profile of this compound. nih.gov Such studies will be vital in determining its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS or FAB-HRMS for molecular ion peaks (e.g., [M+H]+ at m/z 178.07) .

- TLC : Use fluorescent indicators and UV visualization to assess purity .

What advanced methodologies are recommended for resolving contradictions in spectroscopic or crystallographic data?

Q. Advanced Research Focus

- Graph Set Analysis : Apply hydrogen-bonding patterns (e.g., Etter’s motifs) to validate crystal structures and resolve discrepancies in intermolecular interactions .

- Computational Validation : Use density functional theory (DFT) to compare experimental and calculated NMR/IR spectra .

- High-Resolution Crystallography : Employ SHELXL for refining crystal structures, particularly for resolving positional disorder in the hydroxymethyl group .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced Research Focus

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive/-negative bacteria and fungi .

- Enzyme Inhibition : Measure IC50 via fluorescence-based assays (e.g., kinase or protease targets) .

- Molecular Docking : Perform AutoDock or Schrödinger simulations to predict binding modes with proteins (e.g., cytochrome P450 or serotonin receptors) .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and cytotoxicity (MTT assay) .

What crystallographic techniques are most suitable for analyzing this compound’s solid-state structure?

Q. Advanced Research Focus

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL or Olex2 with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Refinement in SHELXL ensures accurate thermal parameters for the hydroxymethyl group .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to highlight molecular geometry and hydrogen-bonding networks .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .

How can researchers address challenges in synthesizing derivatives of this compound for structure-activity studies?

Q. Advanced Research Focus

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxymethyl group during bromination or cross-coupling reactions .

- Palladium-Catalyzed Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 4-position .

- Parallel Synthesis : Employ robotic liquid handlers for high-throughput screening of reaction conditions (e.g., solvent, catalyst, temperature) .

What analytical approaches are recommended for detecting degradation products or impurities in this compound?

Q. Advanced Research Focus

- LC-QTOF-MS : Perform untargeted profiling to identify trace impurities (e.g., oxidation products at the hydroxymethyl group) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate stability challenges .

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., formaldehyde) during synthesis or storage .

How can computational chemistry enhance the understanding of this compound’s reactivity and interactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous/DMSO environments .

- QM/MM Hybrid Methods : Investigate enzymatic interactions (e.g., with monoamine oxidases) by combining quantum mechanics for active sites and molecular mechanics for protein backbones .

- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate the acidity of the phenolic –OH group (~pKa 9–10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.